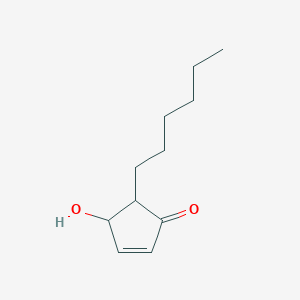

5-Hexyl-4-hydroxy-2-cyclopenten-1-one

Description

5-Hexyl-4-hydroxy-2-cyclopenten-1-one is a cyclopentenone derivative characterized by a hydroxyl group at position 4 and a hexyl chain at position 5 on a cyclopentenone backbone. Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol. Cyclopentenones are notable for their α,β-unsaturated ketone structure, which confers reactivity in conjugate addition and redox reactions.

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

5-hexyl-4-hydroxycyclopent-2-en-1-one |

InChI |

InChI=1S/C11H18O2/c1-2-3-4-5-6-9-10(12)7-8-11(9)13/h7-10,12H,2-6H2,1H3 |

InChI Key |

HGSCAIODYYGEOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1C(C=CC1=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

5-Hexyl-4-hydroxy-2-cyclopenten-1-one exhibits notable antimicrobial properties. In studies, compounds from the cyclopentenone family have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways .

Cancer Research

Research indicates that derivatives of cyclopentenones may possess anticancer properties. For instance, they can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation . Specifically, this compound has been evaluated for its potential to inhibit tumor growth in preclinical models.

Agricultural Applications

Insecticides

The compound serves as an intermediate in the synthesis of chrysanthemic esters, which are widely used as pyrethroid insecticides. These compounds are effective against a broad spectrum of pests while exhibiting low toxicity to mammals . The synthesis process allows for the efficient production of these insecticides from this compound, highlighting its importance in agricultural chemistry.

Plant Growth Regulators

Cyclopentenones have also been explored for their role as plant growth regulators. They can influence plant development processes such as flowering and fruiting, thereby enhancing crop yields . The application of this compound in this context could lead to innovative agricultural practices aimed at improving food security.

Fragrance Industry

Flavor and Fragrance Compounds

Due to its unique olfactory properties, this compound is utilized in the fragrance industry. It contributes to the scent profile of various perfumes and scented products. The compound's safety profile has been evaluated, showing low toxicity and minimal irritant effects on skin and eyes at typical usage concentrations .

Case Studies and Data Analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The primary structural analogs of 5-hexyl-4-hydroxy-2-cyclopenten-1-one are other substituted cyclopentenones. A key comparator is 4-hydroxy-2-phenylcyclopent-2-en-1-one (CAS#: 62486-26-4), which substitutes the hexyl group with a phenyl ring at position 2 .

| Property | This compound | 4-Hydroxy-2-phenylcyclopent-2-en-1-one |

|---|---|---|

| Molecular Formula | C₁₁H₁₈O₂ | C₁₁H₁₀O₂ |

| Molecular Weight | 182.26 g/mol | 174.19 g/mol |

| Substituents | Hexyl (C₆H₁₃) at C5, hydroxyl (-OH) at C4 | Phenyl (C₆H₅) at C2, hydroxyl (-OH) at C4 |

| Polarity | Moderate (alkyl chain reduces polarity) | Higher (aromatic ring enhances π-π interactions) |

| Solubility | Likely soluble in hexane, ethyl acetate | Soluble in polar aprotic solvents (e.g., DMSO) |

| Reactivity | Alkyl chain may stabilize radical intermediates | Phenyl group enables electrophilic aromatic substitution |

Research Findings

Synthetic Applications: The phenyl-substituted analog (4-hydroxy-2-phenylcyclopent-2-en-1-one) has been utilized in asymmetric synthesis, leveraging its aromatic ring for stereoselective Diels-Alder reactions . The hexyl derivative’s nonpolar tail could enhance miscibility in lipid-based systems, making it a candidate for hydrophobic drug delivery.

Thermal Stability: Phenyl-substituted cyclopentenones exhibit higher thermal stability (decomposition >200°C) due to resonance stabilization, whereas alkylated analogs like the hexyl derivative may degrade at lower temperatures (~150–180°C) due to chain cleavage.

Biological Activity: Aromatic cyclopentenones (e.g., 4-hydroxy-2-phenyl derivatives) demonstrate antimicrobial activity against Gram-positive bacteria, attributed to their ability to disrupt cell membranes . The hexyl analog’s bioactivity remains underexplored but may show enhanced penetration through lipid bilayers.

Key Implications and Limitations

- Structural Trade-offs : The hexyl group improves hydrophobicity but reduces electronic conjugation compared to phenyl-substituted analogs, limiting applications in photochemical reactions.

- Data Gaps : Quantitative solubility and thermodynamic data for this compound are absent in the provided literature; further experimental validation is required.

Q & A

Basic Research Questions

Q. How can 5-Hexyl-4-hydroxy-2-cyclopenten-1-one be reliably characterized using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the hydroxyl and hexyl substituent positions. Integrate DEPT-135 experiments to confirm quaternary carbons.

- Infrared Spectroscopy (IR) : Identify the hydroxy (-OH) stretch (~3200–3600 cm) and carbonyl (C=O) absorption (~1700 cm).

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns to verify the cyclopentenone backbone.

- Reference Standards : Compare with structurally similar compounds (e.g., 4-hydroxy-3-methyl-2-cyclopenten-1-one, CAS 10288-24-1) for spectral benchmarking .

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal) to document procedures in the main text or supplementary materials, ensuring independent verification .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Stepwise Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature) for hydroxylation and alkylation steps. Use anhydrous conditions to prevent side reactions.

- Purity Validation : Employ column chromatography or recrystallization, followed by HPLC (>95% purity threshold).

- Data Reporting : Include detailed procedures for ≥5 key intermediates in the main manuscript, with additional data in supplementary files (e.g., NMR spectra, yields) .

- Cross-Validation : Compare synthetic routes with analogous cyclopentenones (e.g., 5-isopropyliden-2-cyclopenten-1-one, CAS 105364-91-8) to identify critical reaction parameters .

Advanced Research Questions

Q. How do methodological differences in computational modeling affect predictions of this compound’s reactivity?

- Methodological Answer :

- Hybrid Modeling : Combine density functional theory (DFT) for electronic structure analysis with molecular dynamics (MD) simulations to study solvent interactions (e.g., polar vs. nonpolar environments).

- Receptor-Based Metrics : Adapt bioelectronic nose frameworks (e.g., Haddad et al.’s approach) to map receptor-binding affinities, accounting for stereoelectronic effects of the hexyl chain .

- Divergence Analysis : Resolve contradictions by comparing datasets from wet-lab functional assays (e.g., Saito et al.’s receptor profiling) versus computational extrapolations .

Q. What strategies resolve contradictions in stability data for this compound under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–12 weeks. Monitor degradation via LC-MS and quantify byproducts (e.g., oxidized cyclopentenone derivatives).

- Surface Reactivity : Apply microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption kinetics on indoor surfaces (e.g., glass, polymers), referencing studies on organic compound-surface interactions .

- Methodological Calibration : Cross-validate results using multiple analytical techniques (e.g., TGA for thermal stability vs. DSC for phase transitions) to isolate confounding variables .

Q. How can mechanistic studies elucidate the role of this compound in cyclopentenone-mediated biological pathways?

- Methodological Answer :

- Isotopic Labeling : Synthesize -labeled derivatives to track metabolic incorporation in cell cultures (e.g., prostaglandin analogs).

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates with thiol-containing biomolecules (e.g., glutathione), correlating with electrophilicity indices from DFT calculations.

- Comparative Analysis : Benchmark against structurally related compounds (e.g., 4-hydroxymethyl-2-cyclohexen-1-one) to identify substituent-specific bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.